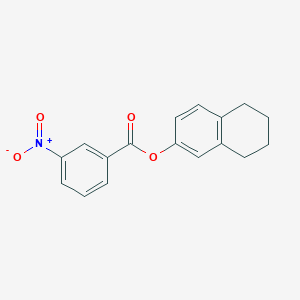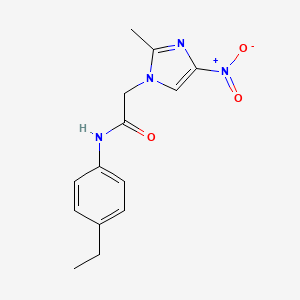![molecular formula C15H18N2O5 B5703936 methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5703936.png)
methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate, also known as Methyl 3-(4-methylpiperidin-1-yl)-5-nitrobenzoate or Methyl 3-(4-methylpiperidin-1-yl)carbonyl-5-nitrobenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain. Specifically, it has been shown to enhance the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and muscle relaxation. It has also been shown to inhibit the activity of the glutamatergic system, which is involved in the regulation of learning and memory.
Biochemical and Physiological Effects:
methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by inhibiting the activity of pain-sensing neurons in the spinal cord. Additionally, it has been shown to have anxiolytic and sedative effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate in lab experiments is its ability to modulate multiple neurotransmitter systems, making it a potentially useful tool for investigating the role of these systems in various physiological and pathological processes. One limitation, however, is its relatively low potency compared to other compounds that target the same systems.
Orientations Futures
There are several future directions for research on methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further investigation into its mechanisms of action and potential therapeutic applications in other areas, such as pain management and anxiety disorders, is warranted. Finally, the development of more potent analogs of methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate may improve its utility as a research tool and potential therapeutic agent.
Méthodes De Synthèse
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with 3-nitrobenzoyl chloride in the presence of a base, followed by the addition of methyl iodide. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Methyl 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate 3-[(4-methyl-1-piperidinyl)carbonyl]-5-nitrobenzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 3-(4-methylpiperidine-1-carbonyl)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-10-3-5-16(6-4-10)14(18)11-7-12(15(19)22-2)9-13(8-11)17(20)21/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAWEHZIKCRGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methylpiperidine-1-carbonyl)-5-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)

![N-(3-acetylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5703887.png)
![ethyl 2-(4-fluorophenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5703896.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)
![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5703924.png)